![molecular formula C10H7Cl2NO B1322905 2,4-Dichloro-7-methoxyquinoline CAS No. 55934-22-0](/img/structure/B1322905.png)
2,4-Dichloro-7-methoxyquinoline
Overview
Description
2,4-Dichloro-7-methoxyquinoline is a halogenated aniline derivative . It is an organic chemical compound that contains quinoline as its base structure.
Synthesis Analysis
This compound has been synthesized by reacting 2,4-dichloroaniline with methoxyacetophenone and bromine . The compound has been characterized by its spectroscopic data, including its NMR spectra, couplings, and substituents .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-7-methoxyquinoline is C10H7Cl2NO. The molecular weight is 228.07 g/mol.Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical form of 2,4-Dichloro-7-methoxyquinoline is solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Medicinal Chemistry Research
Quinoline, which includes 2,4-Dichloro-7-methoxyquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Drug Development
The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs, including 2,4-Dichloro-7-methoxyquinoline, have unveiled their substantial efficacies for future drug development .
Synthesis of Bioactive Quinolines
Numerous derivatives of the bioactive quinolines, including 2,4-Dichloro-7-methoxyquinoline, have been harnessed via expeditious synthetic approaches .
In Vivo and In Vitro Screening
The recent in vivo and in vitro screening reported by scientists, which includes 2,4-Dichloro-7-methoxyquinoline, may pave the way for novel drug development .
Safety and Hazards
The safety information for 2,4-Dichloro-7-methoxyquinoline includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2,4-dichloro-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVDLMHZLUDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628567 | |
Record name | 2,4-Dichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methoxyquinoline | |
CAS RN |
55934-22-0 | |
Record name | 2,4-Dichloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.